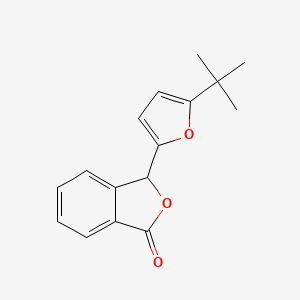

3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of a furan ring and a tert-butyl group in its structure suggests that it may exhibit unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides in the presence of a strong base.

Formation of the isobenzofuran ring: This can be accomplished through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the isobenzofuran moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogens, alkyl halides, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

- 3-(5-methylfuran-2-yl)isobenzofuran-1(3H)-one

- 3-(5-ethylfuran-2-yl)isobenzofuran-1(3H)-one

- 3-(5-isopropylfuran-2-yl)isobenzofuran-1(3H)-one

Uniqueness

“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is unique due to the presence of the tert-butyl group, which can impart increased steric hindrance and stability compared to its methyl, ethyl, or isopropyl analogs. This can influence its reactivity, solubility, and overall chemical behavior.

Biological Activity

3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one, a compound featuring a unique structure combining furan and isobenzofuran moieties, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a tert-butyl group and a furan ring, which contribute to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds containing furan and isobenzofuran structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that derivatives of isobenzofuran can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Case Study: Inhibition of Inflammatory Cytokines

A study involving macrophage cell lines treated with the compound showed a reduction in TNF-alpha levels by approximately 40% compared to control groups, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The furan moiety in the compound contributes to its ability to donate electrons and neutralize free radicals.

- Cytokine Modulation : By interfering with signaling pathways such as NF-kB, the compound can modulate immune responses.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes.

Properties

CAS No. |

754191-82-7 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-(5-tert-butylfuran-2-yl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H16O3/c1-16(2,3)13-9-8-12(18-13)14-10-6-4-5-7-11(10)15(17)19-14/h4-9,14H,1-3H3 |

InChI Key |

BQBGYKNOCXNSJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.